Benzenamine, 3-chloro-4-[(methylphenyl)thio]-
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Overview
Description
Benzenamine, 3-chloro-4-[(methylphenyl)thio]- is a chemical compound with the molecular formula C13H12ClNS It is known for its unique structure, which includes a benzenamine core substituted with a chlorine atom at the 3-position and a methylphenylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- typically involves the following steps:
Nitration: The starting material, benzenamine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.
Thioether Formation:
Industrial Production Methods
Industrial production of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenamine, 3-chloro-4-[(methylphenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom or the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 3-chloro-4-[(methylphenyl)thio]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-[(methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-chloro-4-methyl-
- Benzenamine, 3-chloro-4-methoxy-
- Benzenamine, 3-chloro-4-ethyl-
Uniqueness
Benzenamine, 3-chloro-4-[(methylphenyl)thio]- stands out due to the presence of the methylphenylthio group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-(2-methylphenyl)sulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYKVJOHBIQSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596954 |
Source
|
Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141550-77-8 |
Source
|
Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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